Vaticinone
Description
Contextualization of Natural Product Discovery in Medicinal Chemistry
Natural products have historically served as pivotal starting points in the discovery and development of therapeutic agents for a wide array of diseases acs.org. Their significance is underscored by the fact that over 60% of drugs approved by the U.S. Food and Drug Administration (FDA) in critical areas such as oncology, infectious diseases, and central nervous system (CNS) disorders incorporate a natural product pharmacophore acs.org. This enduring relevance stems from the remarkable chemical diversity and unique structural frameworks inherent in compounds isolated from living organisms, including plants, microorganisms, and marine life mdpi.comscirp.org.
The field of medicinal chemistry, which is fundamentally concerned with the design, discovery, and synthesis of drugs, frequently leverages these natural scaffolds as templates for developing new therapeutic compounds scielo.br. Despite periods where focus shifted towards synthetic and combinatorial chemistry, there has been a renewed interest in natural product research due to the challenges encountered in discovering novel lead compounds through alternative methods, particularly in areas like anti-infectives and metabolic diseases scirp.org. This persistent reliance on nature's chemical repertoire highlights the irreplaceable role of natural product discovery in shaping the modern pharmaceutical landscape.
Overview of Vaticinone as a Cycloartane (B1207475) Triterpenoid (B12794562)
This compound is a distinct chemical compound classified as a cycloartane triterpenoid researchgate.netnih.gov. It was first isolated from the leaves and stem of Vatica cinerea, a plant native to Vietnam, during an ongoing search for anti-HIV compounds researchgate.netnih.gov. As a new triterpene, this compound possesses 29 skeletal carbons, a characteristic feature that distinguishes it within the triterpenoid class researchgate.netnih.gov. The elucidation of its chemical structure was achieved through comprehensive spectral data analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netnih.gov.
Triterpenes are a broad class of chemical compounds derived from six isoprene (B109036) units, typically having a molecular formula of C30H48 wikipedia.org. Triterpenoids, by definition, are triterpenes that contain heteroatoms, most commonly oxygen wikipedia.org. Cycloartane triterpenoids, such as this compound, are widely distributed in the plant kingdom and are recognized for their diverse biological activities researchgate.netresearchgate.net.
The key chemical properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C₂₉H₄₄O₃ |
| Molecular Weight | 440.66 g/mol |
| PubChem CID | 46184405 |
| Skeletal Carbons | 29 |
| Compound Class | Triterpenoid |
| Triterpenoid Type | Cycloartane |
Significance of this compound in Antiviral Research Landscape
The discovery of this compound is particularly significant within the context of antiviral research, as it emerged from investigations aimed at identifying anti-HIV agents from natural sources researchgate.netnih.gov. Research findings have demonstrated that this compound exhibits inhibitory activity against the replication of Human Immunodeficiency Virus type 1 (HIV-1) researchgate.netnih.gov.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H44O2 |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(E,2R)-6-oxohept-4-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |
InChI |
InChI=1S/C29H44O2/c1-19(8-7-9-20(2)30)21-12-14-27(6)23-11-10-22-25(3,4)24(31)13-15-28(22)18-29(23,28)17-16-26(21,27)5/h7,9,19,21-23H,8,10-18H2,1-6H3/b9-7+/t19-,21-,22+,23+,26-,27+,28-,29+/m1/s1 |
InChI Key |
SRSDDLZWQZWBBZ-FFGFJAQXSA-N |
SMILES |
CC(CC=CC(=O)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Isomeric SMILES |
C[C@H](C/C=C/C(=O)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |
Canonical SMILES |
CC(CC=CC(=O)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Synonyms |
vaticinone |
Origin of Product |
United States |
Isolation and Structural Elucidation of Vaticinone
Plant Source and Ethnobotanical Context of Vaticinone Discovery
This compound was discovered as part of a broader research initiative focused on identifying anti-HIV compounds from Vietnamese flora. This ongoing search underscores the ethnobotanical relevance of traditional medicinal plants as sources for novel therapeutic agents. researchgate.netnih.govmdpi.com
This compound is a novel cycloartane (B1207475) triterpenoid (B12794562), characterized by 29 skeletal carbons, that was isolated from the leaves and stem of Vatica cinerea (King). researchgate.netnih.gov This plant species, also known by the synonym Vatica harmandiana Pierre, is a small tree native to Southeast Asia, including Vietnam, Cambodia, Laos, Malaysia, Myanmar, and Thailand. wikipedia.orgkew.org While Vatica cinerea is not typically harvested commercially, its timber is utilized locally for construction due to its hardness, density, and resistance to termites. wikipedia.org The discovery of this compound from Vatica cinerea emerged from a systematic investigation of plant extracts for their potential to inhibit HIV-1 replication. researchgate.netmdpi.com
The isolation of this compound was achieved through a bioassay-guided fractionation approach. This methodology involves the systematic separation of crude plant extracts into fractions, with each fraction being tested for a specific biological activity. The active fractions are then further purified until individual active compounds are isolated. In the case of this compound, a chloroform-soluble extract derived from the twigs and leaves of Vatica cinerea was initially identified to inhibit HIV-1 replication significantly, showing 86% inhibition without cellular toxicity at a concentration of 20 µg/mL. mdpi.com This potent anti-HIV activity guided the subsequent separation steps.
Typical bioassay-guided isolation protocols involve various chromatographic techniques. These can include initial partitioning of crude extracts (e.g., with petroleum ether, ethyl acetate, chloroform, n-butanol, or water) followed by column chromatography using stationary phases such as silica (B1680970) gel, normal phase cyanopropyl silica, or reversed-phase C18. Further purification often employs low-pressure liquid chromatography (LPLC), Sephadex LH-20 gel chromatography, and preparative high-performance liquid chromatography (HPLC). nih.govresearchgate.netphcog.comfrontiersin.org While the specific detailed fractionation steps for this compound are not fully elaborated in the provided search results, the general principle of bioactivity-guided separation was crucial for its discovery and isolation from the complex mixture of compounds present in the plant extract. researchgate.netmdpi.com
Advanced Spectroscopic Characterization of this compound
The definitive determination of this compound's chemical structure relied heavily on advanced spectroscopic techniques, providing detailed insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR spectra were utilized to determine the structure of this compound and other compounds isolated from Vatica cinerea. researchgate.netnih.gov NMR is a powerful analytical tool that provides comprehensive information about the functional groups, connectivity of atoms, and spatial arrangement within a molecule. frontiersin.orgmit.edu
1D NMR (¹H NMR and ¹³C NMR) : These techniques provide fundamental data such as chemical shifts, which indicate the electronic environment of protons and carbons, and coupling constants, which reveal the connectivity and spatial relationship between neighboring nuclei. Signal integrals in ¹H NMR spectra are used to determine the relative number of equivalent protons. frontiersin.orgnd.edu
2D NMR (e.g., COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for establishing atom-to-atom connectivity. For instance, correlation spectroscopy (COSY) reveals proton-proton couplings, heteronuclear single quantum coherence (HSQC) correlates proton and carbon signals directly bonded to each other, and heteronuclear multiple bond correlation (HMBC) identifies long-range proton-carbon correlations, which are essential for piecing together the carbon skeleton and identifying quaternary carbons. frontiersin.orgnd.edu The application of these techniques was instrumental in confirming this compound as a cycloartane triterpenoid with 29 carbons. researchgate.net
In addition to NMR, mass spectrometry (MS) is an indispensable technique for organic structure elucidation. MS provides crucial information about the molecular weight and elemental composition of a compound, often yielding the molecular formula. mit.edunih.gov High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula, which is a foundational step in structure determination. phcog.com Fragmentation patterns observed in MS spectra can also provide clues about the substructures present within the molecule. While specific MS data for this compound are not detailed in the provided search results, it is a standard and essential technique used in conjunction with NMR for the comprehensive characterization of novel natural products like triterpenoids. researchgate.netnih.govphcog.commit.edunih.gov Other analytical techniques, such as infrared (IR) spectroscopy, can also provide information about the functional groups present in the molecule, although their role is often complementary to NMR and MS in complex structure elucidation. mit.edunih.gov
Absolute and Relative Stereochemistry of this compound's Triterpenoid Skeleton
The stereochemistry of a molecule refers to the three-dimensional arrangement of its atoms. For complex natural products like triterpenoids, determining both the relative and absolute stereochemistry is critical for a complete structural understanding.
Relative Stereochemistry : This describes the spatial arrangement of atoms within a molecule relative to each other. For molecules with multiple chiral centers, it defines whether substituents are on the same side (e.g., cis) or opposite sides (e.g., trans) of a reference plane or relative to another stereocenter. unacademy.comucalgary.calibretexts.org
Absolute Stereochemistry : This refers to the exact three-dimensional arrangement of all atoms in a chiral molecule in space, often designated by R/S nomenclature. unacademy.comlibretexts.orgiupac.org
For this compound, identified as a cycloartane triterpenoid, the determination of its triterpenoid skeleton's stereochemistry is a complex task. Cycloartane triterpenoids are characterized by a unique tetracyclic system with a cyclopropane (B1198618) ring at C-9,10 and C-19, and typically possess multiple chiral centers. The original research confirming this compound's structure mentions "Stereoisomerism" and "Molecular Conformation" as key aspects determined through spectral data analysis. nih.gov While the specific methods for determining this compound's absolute and relative stereochemistry are not explicitly detailed in the provided search results, such determinations typically involve a combination of advanced NMR techniques (e.g., NOESY for spatial proximity), comparison with known compounds, chemical derivatization, and, when possible, X-ray crystallography. unacademy.comucalgary.ca The interpretation of 1D and 2D NMR spectra, particularly coupling constants and NOE correlations, is crucial for assigning relative stereochemistry, while absolute stereochemistry often requires more advanced methods or correlations to compounds with known absolute configurations.
Biological Activities and Preclinical Investigations of Vaticinone
Antiviral Activity of Vaticinone
This compound has been identified as an inhibitor of viral replication, with preclinical investigations primarily focusing on its efficacy against HIV-1. researchgate.net
Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication by this compound
Research has shown that this compound possesses the ability to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.net This inhibitory effect has been quantified, with this compound exhibiting an IC50 value of 0.8 µM against HIV-1 replication. researchgate.net The compound was initially identified as an active constituent from a chloroform-soluble extract of Vatica cinerea, which demonstrated 86% inhibition of HIV-1 replication without cellular toxicity at a concentration of 20 µg/mL. nih.gov
Table 1: Anti-HIV-1 Activity of this compound
| Compound | Source Plant | Activity Against | IC50 (µM) |
| This compound | Vatica cinerea | HIV-1 Replication | 0.8 |
In Vitro Assessment of this compound's Antiviral Efficacy in Cellular Models
The antiviral efficacy of this compound has been assessed through in vitro studies utilizing cellular models. researchgate.net These assessments are crucial for understanding how a compound interferes with viral infection and replication within a controlled cellular environment. This compound was evaluated in an antiviral entry assay system, indicating its potential to interfere with the early stages of the viral life cycle. researchgate.net In vitro evaluation of antiviral agents typically involves infecting cell lines with a virus and then treating them with the compound to observe effects on viral RNA transcription, cell damage, and virus infectivity. nih.govmdpi.comki.se Such studies aim to determine the compound's ability to hinder viral replication, limit new cycles of infection, and protect host cells from cytopathic effects. nih.govmdpi.com
Exploration of Cellular and Molecular Mechanisms of this compound Action
While the precise cellular and molecular mechanisms of this compound's action are still under investigation, its classification as a triterpenoid (B12794562) suggests potential avenues of activity. researchgate.net
Investigating the Mechanism of Anti-HIV-1 Activity of this compound
The exact mechanism by which this compound exerts its anti-HIV-1 activity is not yet fully elucidated. researchgate.net However, studies on various natural products, including other terpenes and triterpenoids, have revealed several mechanisms through which they can inhibit HIV. These mechanisms include the inhibition of viral enzymes such as reverse transcriptase and protease, interference with viral entry into host cells, and the prevention of viral replication and maturation. researchgate.netnih.govsci-hub.semdpi.commdpi.comimmunopaedia.org.za For instance, some anti-HIV compounds function by blocking the interaction of HIV surface glycoproteins with host cell receptors like CD4, CCR5, or CXCR4, thereby preventing viral entry. nih.govmdpi.commdpi.com Others target the reverse transcriptase enzyme, crucial for converting viral RNA into DNA, or inhibit viral proteases, which are essential for viral protein processing and functional virion formation. nih.govmdpi.comimmunopaedia.org.za While a direct, specific mechanism for this compound has not been definitively established, its inhibitory effect on HIV-1 replication suggests interaction with one or more of these critical viral or host pathways. researchgate.net
Putative Molecular Targets and Biological Pathways Modulated by this compound
Given that the specific molecular targets for this compound are not fully known, putative targets and biological pathways can be inferred from the broader understanding of antiviral agents and triterpenoids. Antiviral compounds can modulate various host cellular pathways to impede viral replication or enhance innate antiviral responses. ddtjournal.comnih.govplos.org For example, some agents interfere with host factors essential for viral replication or disrupt interactions between viral proteins and host cellular machinery. ki.semdpi.comddtjournal.com The identification of molecular targets and pathways is crucial for understanding the biological mechanisms of drug action and for guiding further drug development. nih.gov As a cycloartane (B1207475) triterpenoid, this compound may interact with cellular components or viral proteins that are commonly targeted by other natural product antivirals, potentially influencing processes such as viral attachment, entry, replication, or assembly. ddtjournal.commdpi.com
Broader Biological Spectrum of Cycloartane Triterpenoids and this compound Analogues
Cycloartane triterpenoids, the class of compounds to which this compound belongs, exhibit a wide array of biological activities beyond their antiviral properties. researchgate.nettandfonline.comresearchgate.net These compounds are known for their unique complex structures and have attracted significant interest in the medical field. researchgate.net
The diverse bioactivities of cycloartane triterpenoids include:
Anti-tumor activity: Many cycloartanes have shown potential as anti-cancer agents. researchgate.nettandfonline.comresearchgate.netnih.govresearchgate.net
Antibacterial activity: They demonstrate properties against various bacterial strains. researchgate.netresearchgate.netnih.gov
Anti-inflammatory effects: Cycloartane triterpenoids can modulate inflammatory responses. researchgate.nettandfonline.comresearchgate.netnih.gov
Immune-regulatory effects: Some compounds in this class can influence the immune system. researchgate.netresearchgate.net
Hepato-protective effects: They have shown protective effects on the liver. researchgate.netresearchgate.net
Cardiovascular system effects: Certain cycloartanes impact the cardiovascular system. researchgate.net
Nervous system effects: Some have demonstrated effects on the nervous system. researchgate.net
Many triterpenes, including various cycloartanes, have been reported to possess anti-HIV activity. researchgate.netresearchgate.net For instance, other cycloartane triterpenoids isolated from plants like Kleinhovia hospita have exhibited submicromolar anti-HIV activity. acs.org This broad spectrum of biological activity underscores the therapeutic potential of cycloartane triterpenoids and suggests that this compound, as a member of this class, may possess other beneficial biological effects that warrant further investigation.
Diverse Bioactivities of Related Cycloartane Triterpenes in Academic Research
Cycloartane triterpenoids, a broad class of compounds widely distributed in the plant kingdom, exhibit a remarkable spectrum of biological activities that have been extensively investigated in academic research. citeab.comwikipedia.orgplos.org These compounds are known for their potential in various therapeutic areas, including anti-aging, antioxidant, anti-inflammatory, anticancer, and antiarrhythmic effects. citeab.comwikipedia.org Beyond these, cycloartanes have also demonstrated antiviral, antibacterial, immune-regulatory, cardiovascular system, nervous system, and hepato-protective properties. plos.orgmims.com
Specific examples highlight the therapeutic versatility of related cycloartane triterpenes. Actein, a cycloartane triterpenoid, has been shown to possess anti-angiogenic and anticancer activities. wikipedia.org Another notable compound, Astragaloside IV, is recognized for its immunoregulatory, anti-inflammatory, and antifibrotic actions. plos.org Research findings indicate that various cycloartane triterpenes can exert cytotoxic effects against a range of cancer cell lines, including KB cells, Ehrlich ascites tumor cells, human cervical cancer cells (HeLa), human gastric cancer cells (BGC 823), and human lung and rhabdomyosarcoma cancer cells (A549 and RD). plos.orgnih.govfrontiersin.org Furthermore, these compounds have been implicated in wound healing processes. wikipedia.org
The diverse bioactivities of cycloartane triterpenes are summarized in the following table:
| Bioactivity Category | Specific Effects/Examples | Relevant Compounds (if specified) |
| Anti-aging | General anti-aging effects | Cycloartane triterpenoids |
| Antioxidant | General antioxidant effects | Cycloartane triterpenoids |
| Anti-inflammatory | Reduces inflammation | Cycloartane triterpenoids, Astragaloside IV citeab.comwikipedia.orgplos.org |
| Anticancer/Antitumor | Cytotoxicity against various cancer cell lines (KB, Ehrlich ascites tumor, HeLa, BGC 823, A549, RD), anti-angiogenic | Cycloartane triterpenoids, Actein wikipedia.orgplos.orgnih.govfrontiersin.org |
| Antiarrhythmic | Regulates heart rhythm | Cycloartane triterpenoids citeab.comwikipedia.org |
| Antiviral | General antiviral effects | Cycloartane triterpenoids plos.org |
| Antibacterial | Against Staphylococcus aureus and vancomycin-resistant Enterococcus faecium | Cycloartane triterpenoids plos.org |
| Immunoregulatory | Immune-stimulating, immunomodulatory | Cycloartane triterpenoids, Astragaloside IV plos.org |
| Cardiovascular System | Hypolipidemic, hypotensive, cardiotonic | Cycloartane triterpenoids plos.org |
| Nervous System | Sedative, analgesic, neuroprotective | Cycloartane triterpenoids plos.org |
| Hepatoprotective | Liver protective effects | Cycloartane triterpenoids plos.org |
| Wound Healing | Implication in wound healing | Cycloartane triterpenoids wikipedia.org |
Comparative Biological Evaluations of this compound within Natural Product Libraries
This compound, identified as a new cycloartane triterpenoid with 29 skeletal carbons, was isolated from the leaves and stem extract of Vatica cinerea. researchgate.netnih.gov Its biological activity has been specifically evaluated in the context of anti-HIV research. This compound demonstrated an ability to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1). researchgate.netmetabolomicsworkbench.orguni.lunih.gov
In comparative biological evaluations, this compound exhibited an IC50 value of 6.5 µg/mL (15.3 µM) for inhibiting HIV-1 replication, with a selective index (SI) of 1.4. researchgate.net This evaluation was part of a broader search for anti-HIV compounds from natural sources, where this compound's activity was compared alongside other isolated triterpenes and a chlorophyll (B73375) derivative, pheophorbide a. Notably, pheophorbide a demonstrated higher anti-HIV activity with an IC50 value of 1.5 µg/mL (2.5 µM) and was devoid of toxicity up to 20 µg/mL (33.8 µM), making it more active than this compound in that particular assay. researchgate.netnih.govfrontiersin.org The mechanism of action for this compound's anti-HIV activity involves preventing both the adsorption and replication of the virus. nih.gov
The comparative biological evaluation data for this compound are presented below:
| Compound Name | Source | Bioactivity | IC50 Value (µg/mL) | IC50 Value (µM) | Selective Index (SI) | Mechanism of Action |
| This compound | Vatica cinerea | Anti-HIV-1 replication | 6.5 researchgate.net | 15.3 researchgate.net | 1.4 researchgate.net | Prevents adsorption and replication nih.gov |
| Pheophorbide a | Vatica cinerea | Anti-HIV-1 replication | 1.5 researchgate.net | 2.5 researchgate.net | Not specified (but "completely devoid of toxicity up to 20 µg/mL (33.8 µM)") researchgate.net | Not specified |
Chemical Synthesis and Structural Modifications of Vaticinone
Strategies for the Total Synthesis of Vaticinone (if applicable to triterpenes)
The total synthesis of complex natural products like triterpenoids is a formidable task due to their intricate three-dimensional architectures and multiple chiral centers. While the direct total synthesis of this compound is not extensively reported in the provided literature, general strategies for the total synthesis of triterpenoids, especially those of the cycloartane (B1207475) type, provide insight into the complexities involved. Many pharmacologically relevant triterpenoids are primarily obtained through semi-synthesis from complex natural starting materials rather than de novo total synthesis dartmouth.edu.
Retrosynthetic Analysis and Key Transformations for Cycloartane Triterpenoids
Retrosynthetic analysis for cycloartane triterpenoids, such as this compound, typically involves dissecting the complex polycyclic system into simpler, more manageable precursors. Cycloartane-type triterpenes possess a distinctive cycloartane ring system, which includes a cyclopropane (B1198618) ring fused to the C9 and C10 positions of the steroid nucleus, and a saturated 30-carbon backbone tandfonline.com.
Key transformations in the synthesis of cycloartane triterpenoids often focus on the controlled formation of multiple rings and the establishment of correct stereochemistry at numerous chiral centers. Strategies include the selective reduction of specific functionalities, lactonization reactions, and selective olefin reductions to achieve desired structural modifications tandfonline.com. For instance, the diversification of cycloartane-type triterpenes has been explored using naturally abundant compounds like beddomeilactone as a key resource for various transformations, including selective reductions, lactonization, and epoxidation tandfonline.com.
Stereoselective and Stereospecific Approaches in Triterpenoid (B12794562) Synthesis
The presence of numerous stereocenters in triterpenoids necessitates highly stereoselective and stereospecific synthetic approaches to ensure the correct three-dimensional arrangement of atoms. Achieving precise stereocontrol is crucial for the biological activity of these compounds.
Common strategies employed in the stereoselective synthesis of triterpenoids include:
Reductive Alkylation: Highly stereoselective reductive alkylation of cyclic α,β-unsaturated ketones has been utilized as a key step in the synthesis of tetracyclic precursors for pentacyclic triterpenoids cdnsciencepub.com.
Intramolecular Cycloaddition: Intramolecular cycloaddition reactions have been successfully applied for the stereoselective construction of key intermediates for unsymmetrical pentacyclic triterpenes rsc.org.
Hydroxy-Directed Epoxidation: Stereoselective epoxidation processes, particularly hydroxy-directed m-chloroperbenzoic acid (mCPBA) oxidation of triterpenic allylic alcohols, can lead to specific epoxide isomers with defined stereochemistry. This approach can also result in the inversion of asymmetric centers, yielding different epoxyalcohols mdpi.com.
Friedel-Crafts Cyclization: The development of stereoselective Friedel-Crafts cyclizations has allowed access to specific tetracyclic triterpenoid systems with defined C9-C13 anti-substitution dartmouth.edu.
Acid-Catalyzed Glycosylation: In the synthesis of triterpene glycosides, acid-catalyzed methods have demonstrated high stereo- and regioselectivity, yielding 2-deoxy-α-L-glycosides from various 3β-hydroxy triterpenes acs.org.
These methods underscore the importance of precise control over reaction conditions and reagent selection to achieve the desired stereochemical outcomes in the synthesis of complex triterpenoid scaffolds.
Semi-Synthesis and Derivatization Strategies for this compound and its Analogues
This compound is a cycloartane triterpenoid initially isolated from the plant Vatica cinerea researchgate.netresearchgate.netresearchgate.netniist.res.in. Given its natural abundance in certain plant species, semi-synthesis, which involves chemical modifications of naturally isolated compounds, is a practical and widely used approach for generating this compound analogues. This strategy leverages the complex core structure provided by nature, allowing chemists to focus on targeted modifications to enhance or alter biological activities dartmouth.eduresearchgate.net.
Rational Design and Synthesis of this compound Derivatives for Biological Enhancement
The rational design of this compound derivatives aims to create new compounds with improved biological properties, such as enhanced potency, selectivity, or modified mechanisms of action. This often involves introducing or altering functional groups on the this compound scaffold.
This compound itself has demonstrated biological activities, including anti-HIV-1 replication with an IC₅₀ value of 6.5 µg/mL (15.3 µM) and a selective index of 1.4 researchgate.netresearchgate.netresearchgate.net. It has also been computationally screened as a potential inhibitor against COVID-19 related targets, indicating its relevance in antiviral research researchgate.netsemanticscholar.orgamazonaws.comnih.govmdpi.com.
Derivatization strategies for triterpenoids typically target reactive functional groups like hydroxyl (-OH) and carboxyl (-COOH) groups nih.gov. Various derivatization reagents, including acid chlorides, rhodamines, isocyanates, sulfonic esters, and amines, have been employed to introduce chromophores, fluorophores, or fragments that improve mass spectrometry detection and enhance biological properties nih.gov. For instance, modifying hydroxyl groups with specific substituents can influence the compound's interaction with biological targets nih.gov.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how structural features of a compound relate to its biological activity. By systematically modifying the this compound scaffold and testing the resulting derivatives, researchers can identify key pharmacophoric elements responsible for its observed effects.
While specific detailed SAR studies solely focused on this compound derivatives are not extensively detailed in the provided search results, the broader context of triterpenoid research indicates that even subtle changes in functional groups or stereochemistry can significantly impact biological activity researchgate.net. For example, in studies of other triterpenoids, the presence and configuration of different functional groups have been shown to markedly affect cytotoxicity and other pharmacological properties researchgate.netnih.gov. Computational screening efforts involving this compound for antiviral activities (e.g., against COVID-19) imply an underlying interest in its structural features that contribute to its binding affinity and inhibitory potential researchgate.netsemanticscholar.orgamazonaws.com. Such computational studies often involve molecular docking to predict binding energies and interactions with target proteins, providing insights into potential SARs nih.gov.
Development of this compound-Based Chemical Probes for Target Identification
Chemical probes are small-molecule compounds designed to selectively modulate a specific protein target, providing valuable tools for drug discovery, target validation, and understanding biological processes nih.govrjeid.comthermofisher.kr. They enable researchers to investigate the effects of modulating a particular target or pathway in cells or organisms, complementing genetic approaches thermofisher.kr.
The development of chemical probes from natural products like this compound, which exhibit known biological activities, is a promising avenue for target identification. A key principle in designing effective chemical probes is target selectivity, along with high affinity, retained bioactivity, cell permeability, and adequate solubility researchgate.net. Chemical probes are often modified with identification or reporter tags (e.g., azide, alkyne, or biotin (B1667282) tags) to facilitate their recovery and the identification of bound protein targets through techniques like affinity-based chemoproteomics or photoaffinity labeling drughunter.comvanderbilt.edunih.gov.
While the provided information does not explicitly detail the development of this compound-based chemical probes, its reported anti-HIV and potential anti-SARS-CoV activities suggest that it could serve as a valuable scaffold for such endeavors. Given its biological relevance, future research might explore modifying this compound to incorporate suitable tags for affinity purification or labeling, thereby enabling the identification of its specific molecular targets and mechanisms of action within complex biological systems. This would further advance the understanding of this compound's pharmacological profile and its potential as a therapeutic lead.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 46184405 |
| Betulinic Acid | 65049 |
| Ursolic Acid | 64945 |
| Oleanolic Acid | 10485 |
| Brassinolide | 68571 |
| Beddomeilactone | (No direct CID found in search results, but it's a cycloartane-type triterpene mentioned in tandfonline.com) |
| Euphols | (General term for a group of triterpenoids, specific CID depends on the derivative. (+)-euphol is mentioned in dartmouth.edu) |
| Tirucallols | (General term for a group of triterpenoids, specific CID depends on the derivative. (+)-tirucallol is mentioned in dartmouth.edu) |
| Diphyllin | 100492 researchgate.net |
| Pheophorbide a | 12056260 researchgate.net |
| 1-hydroxycyclocolorenone | (No direct CID found in search results, but it's a sesquiterpene mentioned in researchgate.net) |
| Rubriflordilactone A | (No direct CID found in search results, but it's a nortriterpenoid mentioned in nih.gov) |
| Aruncin B | (No direct CID found in search results, but it's a triterpenoid mentioned in acs.org) |
| Trimethoprim | 5578 mdpi.com |
| Abscisic Acid (ABA) | 5280876 nih.gov |
| Herbacetin | 5281655 nih.gov |
| Berberine | 2353 nih.gov |
| Apigenin-7-O-β-D-glucopyranoside | 5318949 nih.gov |
| Schizanrin B | (No direct CID found in search results, but it's a triterpenoid saponin (B1150181) mentioned in semanticscholar.orgnih.gov) |
| Schizanrin C | (No direct CID found in search results, but it's a triterpenoid saponin mentioned in semanticscholar.orgnih.gov) |
| Schizanrin D | (No direct CID found in search results, but it's a triterpenoid saponin mentioned in semanticscholar.orgnih.gov) |
| Schizanrin E | (No direct CID found in search results, but it's a triterpenoid saponin mentioned in semanticscholar.orgnih.gov) |
| Lycorine | 441004 mdpi.com |
| Glycyrrhizin | 14987 mdpi.com |
| Houttuynia cordata extract | (Plant extract, not a single compound CID) mdpi.com |
| Thuja occidentalis extract | (Plant extract, not a single compound CID) mdpi.com |
| Plantago asiatica Linn. extract | (Plant extract, not a single compound CID) mdpi.com |
| Plantago major Linn. extract | (Plant extract, not a single compound CID) mdpi.com |
| Acarbose | 24779 tandfonline.com |
| Argentatin B acetate | (No direct CID found in search results, but it's a triterpenoid mentioned in nih.gov) |
| 3β,16β-Dihydroxy-cycloartan-24-one | (No direct CID found in search results, but it's a triterpenoid mentioned in nih.gov) |
| Cabraleahydroxylactone | (No direct CID found in search results, but it's a dammarane-type triterpenoid mentioned in scielo.brscielo.br) |
| β-sitosterol | 222284 scielo.br |
| Stigmast-5-ene-28-one | (No direct CID found in search results, but it's a steroid mentioned in scielo.brscielo.br) |
| Stigmasterol 3-O-β-d-glucoside | (No direct CID found in search results, but it's a steroid mentioned in scielo.br) |
| Dammara-20,25-diene-3β,24-diol | (No direct CID found in search results, but it's a triterpenoid mentioned in scielo.brscielo.br) |
| Dammara-20S,5a,24-en,3β,20-diol | (No direct CID found in search results, but it's a triterpenoid mentioned in scielo.br) |
| Isonootkatone (α-vetivone) | 100465 rsc.org |
| 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) | 6497745 researchgate.net |
| Ganoderic acid Me | (No direct CID found in search results, but it's a lanostanoid mentioned in researchgate.net) |
| Astragaloside IV | 162125 researchgate.net |
| Cimigenol 3-O-(2'-O-acetyl)-α-L-arabinopyranoside | (No direct CID found in search results, but it's a triterpene mentioned in researchgate.net) |
| 25-O-acetylcimigenol 3-O-(2'-O-acetyl)-α-L-arabinopyranoside | (No direct CID found in search results, but it's a triterpene mentioned in researchgate.net) |
| 9,19-cycloart-23-ene-3β,25-diol | (No direct CID found in search results, but it's a triterpene mentioned in researchgate.net) |
| 9,19-cycloart-25-ene-3β,24-diol | (No direct CID found in search results, but it's a triterpene mentioned in researchgate.net) |
| 5α-Cycloart-24-ene-3,23-dione | (No direct CID found in search results, but it's a triterpene mentioned in researchgate.net) |
| 5α-Cycloart-24-ene-3,16,23-trione | (No direct CID found in search results, but it's a triterpene mentioned in researchgate.net) |
| Methyl 3,4-seco-cycloart-4(28),24-diene-29-hydroxy-23-oxo-3-oate | (No direct CID found in search results, but it's a triterpene mentioned in researchgate.net) |
| 5,7,4′-trihydroxy-3,8-dimethoxyflavone | (No direct CID found in search results, but it's a flavone (B191248) mentioned in researchgate.net) |
| 5,7,4′-trihydroxy-3,8,3′-tri-methoxyflavone | (No direct CID found in search results, but it's a flavone mentioned in researchgate.net) |
| 5,7,4′-trihydroxy-3,6,8-trimethoxyflavone | (No direct CID found in search results, but it's a flavone mentioned in researchgate.net) |
| 5,4′-dihydroxy-3,6,7,8-tetramethoxyflavone | (No direct CID found in search results, but it's a flavone mentioned in researchgate.net) |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | (No direct CID found in search results, but it's a flavone mentioned in researchgate.net) |
| (23E)-27-nor-3β-hydroxycycloart-23-en-25-one | (No direct CID found in search results, but it's a triterpenoid mentioned in semanticscholar.orgnih.govnih.gov) |
| (24E)-3-oxo-lanosta-8,24-dien-26-oic acid | (No direct CID found in search results, but it's a triterpenoid mentioned in niist.res.innih.gov) |
| Dammara-20,25-dien-3β,24-diol | (No direct CID found in search results, but it's a triterpenoid mentioned in niist.res.innih.gov) |
| (23E)-dammara-20,23-dien-3β,25-diol | (No direct CID found in search results, but it's a triterpenoid mentioned in niist.res.in) |
| Betulonic acid | (No direct CID found in search results, but it's a triterpenoid mentioned in niist.res.in) |
| Betulin | 72322 niist.res.innih.gov |
| Ursolic acid | 64945 niist.res.in |
| Erythrodiol | 101859 niist.res.in |
Analytical Methodologies and Pharmacological Profiling in Vaticinone Research
In Silico Approaches in Vaticinone Research
Molecular Docking and Dynamics Simulations for this compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a protein or enzyme, forming a stable complex. This method is crucial for identifying potential molecular targets and understanding the binding modes and affinities of compounds. simulations-plus.comnih.goveuropa.eunih.govresearchgate.net
In the context of this compound, computational screening has been performed to assess its potential as an inhibitor against SARS-CoV-2. Specifically, this compound was docked against key viral targets, including the Angiotensin-Converting Enzyme 2 (ACE2) (PDB ID: 1R42) and the SARS spike glycoprotein-human ACE-2 complex (PDB ID: 6CS2). The molecular docking study reported a binding affinity, or docking score, of 5.93 for this compound in this context. nih.gov This indicates a computational prediction of its interaction with these viral proteins.
| Compound | Target Protein (PDB ID) | Docking Score | Context |
|---|---|---|---|
| This compound | ACE2 (1R42), SARS spike glycoprotein-human ACE-2 complex (6CS2) | 5.93 | COVID-19 inhibitor screening |
Molecular dynamics (MD) simulations complement molecular docking by providing a dynamic perspective on ligand-receptor interactions. These simulations model the forces and motions governing atomic and molecular interactions over time, offering insights into structural, dynamical, and thermodynamical properties of molecular systems. rsc.orgebsco.commdpi.comuniroma1.it MD simulations can elucidate the stability of ligand binding, conformational changes in the target protein upon ligand binding, and the binding energetics and kinetics, which are vital for drug design and optimization. uniroma1.itresearchgate.net While molecular docking studies have been reported for this compound, specific detailed molecular dynamics simulation studies focusing on the stability of its binding or conformational changes upon its interaction with target proteins were not found in the available literature.
Computational Prediction of this compound's Pharmacokinetic Properties Relevant to Preclinical Studies
Computational prediction of pharmacokinetic (PK) properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is an essential component of preclinical drug discovery. These in silico methods aim to predict how a compound will behave within a biological system, thereby reducing the high failure rates associated with unfavorable pharmacokinetic profiles in later stages of drug development. nih.govarxiv.orguq.edu.au
Physiologically based pharmacokinetic (PBPK) modeling, for instance, integrates a drug's physicochemical and biopharmaceutical properties with physiological parameters to predict its ADME characteristics. rsc.orgnih.gov Key parameters predicted computationally include absorption rate, distribution volume, metabolic pathways, and excretion routes. nih.govarxiv.org Quantitative Structure-Activity Relationship (QSAR) models are also widely used to predict various ADMET properties, such as solubility (logS), lipophilicity (logP, logD), and blood-brain barrier (BBB) permeation. researchgate.netuq.edu.au
For this compound, some fundamental physicochemical properties, which are crucial inputs for computational pharmacokinetic prediction models, have been reported in the context of its screening as a potential COVID-19 inhibitor. These include its molecular weight, number of hydrogen bond donors, and number of hydrogen bond acceptors. nih.gov
| Property | Value (this compound) | Relevance to Pharmacokinetics |
|---|---|---|
| Molecular Weight | 424.67 | Influences absorption, distribution, and elimination. |
| Hydrogen Bond Donors | 2 | Affects solubility, permeability, and binding. |
| Hydrogen Bond Acceptors | 4 | Affects solubility, permeability, and binding. |
While these properties provide a basis for computational ADMET profiling, specific predicted values for this compound's pharmacokinetic parameters, such as predicted human intestinal absorption, oral bioavailability, plasma protein binding, or metabolic stability, were not explicitly detailed in the currently available search results. The computational tools and methodologies for such predictions are well-established and routinely applied in preclinical research to assess drug-likeness and guide compound optimization. simulations-plus.comuq.edu.aubioivt.commmv.org
Future Directions and Research Opportunities for Vaticinone
Exploration of Undiscovered Bioactivities and Therapeutic Potential of Vaticinone
This compound belongs to the family of resveratrol oligomers, which are known for a wide array of biological activities. nih.gov While initial studies may have focused on a specific effect, such as anti-HIV activity, there is a substantial rationale for investigating a broader spectrum of therapeutic applications. Resveratrol oligomers are recognized as phytoalexins, compounds produced by plants in response to stress, and often possess potent antibacterial, antifungal, anticancer, and antioxidant properties. nih.govfrontiersin.org
Future research should systematically screen this compound against various therapeutic targets. Given the activities of related compounds, particular attention could be paid to its potential as an anticancer agent. For instance, other resveratrol oligomers such as vaticanol C, kobophenol A, and hopeaphenol have demonstrated cytotoxicity against various human cancer cell lines. nih.gov Similarly, the documented antifungal properties of resveratrol oligomers suggest that this compound could be a candidate for developing new antifungal treatments. nih.govfrontiersin.org The exploration of its anti-virulence mechanisms against pathogenic bacteria also represents a promising avenue, as this approach can inhibit pathogens without exerting the selective pressure that leads to resistance. frontiersin.org
Table 1: Reported Bioactivities of Selected Resveratrol Oligomers
| Compound | Bioactivity | Reference |
|---|---|---|
| ε-Viniferin | Anticancer, Antifungal, Antibacterial, Antiviral, Antioxidant | nih.gov |
| Kobophenol A | Anticancer | nih.gov |
| Hopeaphenol | Anticancer | nih.gov |
| Vaticanol C | Anticancer (induces apoptosis) | nih.gov |
| α-viniferin | Antifungal | acs.org |
Advanced Preclinical Models for this compound Efficacy Studies Beyond HIV-1
Following the identification of promising bioactivities in vitro, the subsequent critical step is to evaluate the efficacy of this compound in advanced preclinical models. While its anti-HIV-1 activity has been a point of focus, future studies should extend to other viral pathogens and disease states using relevant in vivo systems. nih.gov
The selection of appropriate animal models is crucial for translational research and predicting drug responses in humans. mdpi.com For potential antiviral applications beyond HIV-1, this compound could be tested in established infection models for viruses such as influenza, dengue, or coronaviruses. For assessing its anticancer potential, xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard and valuable tool. researchgate.net Furthermore, humanized mouse models, which contain functional human genes, cells, or tissues, can provide deeper insights into drug efficacy and mechanism of action in a human-like physiological context. mdpi.com For any in vivo study, it is essential to partner with organizations that adhere to rigorous animal welfare and ethical research practices. pharmaron.com
Table 2: Examples of Advanced Preclinical Models for Efficacy Testing
| Model Type | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Viral Infection Models | Animals (e.g., mice, hamsters) infected with a specific virus to mimic human disease. | Testing efficacy against viruses other than HIV-1, such as influenza or Zika virus. | mdpi.com |
| Xenograft Models | Immunocompromised mice implanted with human cancer cells. | Evaluating in vivo anticancer activity against specific tumor types. | researchgate.net |
| Humanized Murine Models | Mice engrafted with human cells or tissues (e.g., human immune system). | Studying efficacy in a more physiologically relevant human context, particularly for infectious diseases and cancer. | mdpi.com |
| Co-infection Models | Animals infected with multiple pathogens simultaneously, common in immunocompromised individuals. | Assessing efficacy in complex disease states. | nih.gov |
Elucidation of the Biosynthetic Pathway of this compound in Vatica cinerea
A fundamental understanding of how this compound is synthesized in its natural source, Vatica cinerea, is crucial for its future development. The biosynthetic pathways of resveratrol oligomers are complex and fascinating. acs.org They begin with the phenylpropanoid pathway, which produces resveratrol, the basic monomer unit. frontiersin.org The diversification of resveratrol into complex oligomers is generally believed to occur through enzyme-catalyzed oxidative radical coupling. acs.org
It is hypothesized that the biosynthesis of higher-order oligomers like this compound is a convergent process, potentially involving the dimerization of smaller resveratrol oligomers. acs.org Key intermediates in the formation of many oligomers include resveratrol dimers such as ε-viniferin. acs.org The specific enzymes (e.g., peroxidases or laccases) in Vatica cinerea that catalyze these precise coupling reactions and determine the unique stereochemistry of this compound are currently unknown. Elucidating this pathway would involve a combination of techniques, including transcriptome analysis to identify candidate genes, heterologous expression of these genes to characterize enzyme function, and isotopic labeling studies to trace the flow of precursors into the final molecule. Unraveling this pathway is a prerequisite for developing biotechnological production methods.
Sustainable Sourcing and Biotechnological Production Strategies for this compound
The reliance on direct extraction from Vatica cinerea for the supply of this compound presents potential challenges related to sustainability and scalability. Over-harvesting of medicinal plants can threaten biodiversity and local ecosystems. Therefore, establishing sustainable sourcing practices that ensure the long-term viability of the plant population and fair engagement with local communities is paramount. pepsico.comevonik.com
However, a more robust and scalable long-term strategy is the development of biotechnological production platforms. researchgate.net This approach circumvents the need for plant cultivation and extraction, offering a consistent and environmentally friendly supply. mdpi.com Drawing on successes with other complex natural products, several strategies could be pursued for this compound production: nih.govnih.gov
Metabolic Engineering in Microorganisms: Once the biosynthetic genes from Vatica cinerea are identified, they can be introduced into microbial hosts like Escherichia coli or Saccharomyces cerevisiae (yeast). These microorganisms can be engineered to produce resveratrol and then further modified with the specific enzymes to synthesize this compound. nih.gov
Plant Cell Cultures: Cultures of Vatica cinerea cells could be established and optimized in bioreactors to produce this compound under controlled conditions, eliminating the need to harvest whole plants.
These biotechnological methods offer the promise of a reliable and sustainable source of this compound, which is essential for extensive preclinical and potential clinical development. mdpi.com
Table 3: Comparison of Potential Biotechnological Production Platforms
| Platform | Advantages | Disadvantages | Reference |
|---|---|---|---|
| ***Escherichia coli* (Bacteria)** | Rapid growth, well-understood genetics, high productivity potential. | Lacks post-translational modifications required by some plant enzymes; complex products may be toxic to the cell. | nih.gov |
| ***Saccharomyces cerevisiae* (Yeast)** | Eukaryotic system (better for plant enzymes), generally regarded as safe (GRAS), robust for industrial fermentation. | Slower growth than bacteria, may have lower yields for highly complex pathways. | nih.gov |
| Plant Cell Culture | Enzymes are in their native environment, potentially higher fidelity of the final product. | Very slow growth, lower yields, technically challenging to maintain stable production. | researchgate.net |
| Microalgae | Photosynthetic (can use CO2 as a carbon source), sustainable. | Genetic engineering tools are less developed than for bacteria or yeast. | mdpi.com |
Development of this compound as a Research Tool for Chemical Biology Investigations
Beyond its direct therapeutic potential, this compound can be developed into a powerful research tool for chemical biology. Chemical biology utilizes small molecules to probe and understand complex biological systems at a molecular level. nih.govnikon.com If this compound demonstrates a potent and specific interaction with a cellular target, it can be used as a scaffold to design chemical probes.
This process involves modifying the this compound structure with minimal perturbation to its intrinsic activity. nih.gov For example, a photoactivatable group (like a benzophenone or diazirine) could be appended to create a photoaffinity label. nih.gov This probe, upon introduction into a biological system and activation by light, would form a covalent bond with its direct binding partner(s). Subsequent proteomic analysis can then identify these target proteins, providing invaluable insight into the compound's mechanism of action. nih.gov Such studies can answer fundamental questions about which cellular pathways this compound modulates and can help in the design of more potent and selective second-generation therapeutic agents. researchgate.net
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Vaticinone’s mechanism of action?
- Methodological Answer : Begin by narrowing the scope to specific biochemical pathways (e.g., enzyme inhibition, receptor binding). Use the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with existing gaps in literature. For example: "How does this compound modulate [specific enzyme] activity in [cell type/model], and what structural features drive this interaction?" Prioritize clarity and specificity to avoid ambiguity in variables .
Q. What experimental design considerations are critical for studying this compound’s biochemical properties?
- Methodological Answer :
- Control Groups : Include positive/negative controls to validate assay sensitivity (e.g., known inhibitors for enzyme studies).
- Reproducibility : Use triplicate measurements and blinded data analysis to minimize bias.
- Dose-Response Curves : Test a wide concentration range to identify EC50/IC50 values.
- Validation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity, molecular docking for structural insights). Reference methodological checklists (e.g., Table 1 in ) to assess study quality .
Q. How to ensure ethical compliance in in vivo studies involving this compound?
- Methodological Answer : Adhere to NIH guidelines for preclinical research, including humane endpoints, sample size justification, and IACUC approval. Document protocols for dose administration, monitoring adverse effects, and euthanasia. Include a statement on ethical oversight in the methods section .
Advanced Research Questions
Q. How to resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis to identify sources of heterogeneity (e.g., species differences, administration routes). Use sensitivity analysis to test key assumptions (e.g., bioavailability assumptions in compartmental models). Apply tools like the Cochrane Risk of Bias Assessment to evaluate methodological consistency (see ’s quality assessment table) .
Q. What methodological approaches optimize this compound’s synthesis and purity validation?
- Methodological Answer :
- Synthetic Routes : Compare yields and scalability of routes (e.g., total synthesis vs. semi-synthesis).
- Spectroscopic Validation : Use NMR (1H, 13C), HRMS, and X-ray crystallography to confirm structure.
- Purity Criteria : Employ HPLC with dual detectors (UV/ELSD) and orthogonal columns. Document all synthetic steps and characterization data in supplementary materials .
Q. How to design a comparative efficacy analysis between this compound and structural analogs?
- Methodological Answer : Use a head-to-head experimental framework with standardized assays (e.g., IC50 comparisons, toxicity profiling). Apply statistical methods like ANOVA with post-hoc tests to identify significant differences. Include molecular dynamics simulations to correlate efficacy with structural dynamics .
Q. How to address heterogeneous data in meta-analyses of this compound’s therapeutic effects?
- Methodological Answer : Stratify studies by experimental models (e.g., in vitro vs. in vivo) and use random-effects models to account for variability. Report I² statistics to quantify heterogeneity. Pre-register analysis protocols to reduce bias .
Data Presentation and Reporting
Q. How to structure a systematic literature review on this compound’s applications?
- Methodological Answer : Follow PRISMA guidelines for search strategy transparency. Use tools like Rayyan for screening and Covidence for data extraction. Categorize findings by themes (e.g., mechanistic insights, clinical applications) and highlight conflicting results. Include a flowchart of study selection .
Q. What are best practices for presenting spectroscopic data in this compound studies?
- Methodological Answer :
- NMR : Annotate peaks with δ values and coupling constants. Include expansion insets for complex splitting.
- X-ray : Report crystallographic data (CCDC number, R-factors) and provide ORTEP diagrams.
- Supplementary Materials : Archive raw spectra and crystallographic files for peer review .
Tables for Methodological Reference
Table 1 : Key Criteria for Assessing Study Quality (Adapted from )
| Criterion | Application to this compound Studies |
|---|---|
| Clear disease/mechanism definition | Specify the biological target (e.g., enzyme X) |
| Detailed cost/resource breakdown | Report reagent costs and instrument usage hours |
| Sensitivity analysis | Test assumptions in dose-response models |
Table 2 : Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Overly broad research questions | Use the PICOT framework to narrow scope |
| Inconsistent spectroscopic data | Validate with orthogonal methods (e.g., HRMS) |
| Poor reproducibility | Share protocols via platforms like Protocols.io |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
